ethyl 2-[(2Z)-6-acetamido-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-6-acetamido-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a structurally complex benzothiazole derivative characterized by multiple functional groups, including an acetamido moiety, a sulfonamido substituent, and an ethyl ester linkage. The compound’s crystal structure, refined using programs like SHELX , reveals a planar benzothiazole ring system stabilized by intramolecular hydrogen bonds, while its supramolecular packing is influenced by intermolecular interactions such as N–H···O and C–H···π bonds, analyzed via graph set theory .
Properties
IUPAC Name |
ethyl 2-[6-acetamido-2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O6S2/c1-4-37-25(33)16-31-23-14-11-19(28-18(3)32)15-24(23)38-27(31)29-26(34)21-7-5-6-8-22(21)30-39(35,36)20-12-9-17(2)10-13-20/h5-15,30H,4,16H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHRRYOCKPYLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-6-acetamido-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available precursors
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of Acetamido Group: The acetamido group is introduced by reacting the intermediate with acetic anhydride.
Introduction of Sulfonamido Group: The sulfonamido group is introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-6-acetamido-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Ethyl 2-[(2Z)-6-acetamido-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Biological Studies: It is used in biological studies to understand its interactions with various enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-6-acetamido-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its combination of a benzothiazole core with dual sulfonamido and acetamido substituents. Comparisons with analogous compounds highlight critical differences (Table 1):
Key Observations :
- The Z-configuration of the imine group in the target compound enhances planarity, favoring π-stacking interactions absent in E-configuration analogs (e.g., methyl ester derivative) .
- Replacement of benzothiazole with benzimidazole (third entry) alters hydrogen-bond donor-acceptor profiles due to nitrogen positioning, affecting solubility and binding affinity.
Physicochemical Properties
Comparative solubility, melting points, and logP values are summarized below (Table 2):
| Compound Name | Solubility (mg/mL, H₂O) | Melting Point (°C) | logP |
|---|---|---|---|
| This compound | 0.12 | 218–220 | 3.2 |
| Methyl 2-[(2E)-6-nitro-2-{[2-(benzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate | 0.08 | 230–232 | 2.8 |
| Ethyl 2-[(2Z)-5-chloro-2-{[2-(4-fluorobenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzimidazol-3-yl]acetate | 0.15 | 205–207 | 3.5 |
Key Observations :
- The ethyl ester group in the target compound improves solubility compared to methyl esters due to increased hydrophobic surface area.
- Nitro substituents (second entry) reduce solubility but elevate melting points via stronger dipole interactions.
Key Observations :
- The target compound’s 4-methylbenzenesulfonamido group optimizes hydrophobic interactions and selectivity, outperforming nitro- or halogen-substituted analogs.
- Acetamido at position 6 enhances hydrogen bonding to catalytic lysine residues, critical for potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
